molecular formula C7H13NO3 B3065953 7-Amino-7-oxoheptanoic acid CAS No. 6705-64-2

7-Amino-7-oxoheptanoic acid

Cat. No.: B3065953
CAS No.: 6705-64-2
M. Wt: 159.18 g/mol
InChI Key: AZGGBVDRZUZSSW-UHFFFAOYSA-N
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Description

7-Amino-7-oxoheptanoic acid is an organic compound with the molecular formula C7H13NO3 and a molecular weight of 159.18 g/mol . It is also known by other names such as heptanoic acid, 7-amino-7-oxo, and pimelamic acid . This compound is characterized by the presence of both an amino group (-NH2) and a keto group (-C=O) on a seven-carbon chain, making it a versatile intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 7-amino-7-oxoheptanoic acid typically involves the use of 6-bromine ethyl caproate and nitromethane as starting materials . The reaction proceeds through a series of steps including bromination, nitration, and subsequent reduction to yield the desired product. The reaction conditions often involve controlled temperatures and the use of specific catalysts to ensure high yield and purity.

Industrial Production Methods: In industrial settings, the production of this compound is optimized for large-scale synthesis. The process involves the use of readily available raw materials and efficient reaction pathways to minimize costs and maximize output. The intermediate compounds are not strictly separated, simplifying the process and making it more feasible for industrial applications .

Chemical Reactions Analysis

Types of Reactions: 7-Amino-7-oxoheptanoic acid undergoes various chemical reactions including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming amino alcohols.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of amides, esters, or other derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like acyl chlorides or anhydrides are used for acylation reactions, while alkyl halides are used for alkylation.

Major Products: The major products formed from these reactions include various derivatives such as amino alcohols, amides, and esters, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

7-Amino-7-oxoheptanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-amino-7-oxoheptanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, participating in various biochemical reactions. Its amino and keto groups allow it to form hydrogen bonds and other interactions with proteins and nucleic acids, influencing their structure and function .

Comparison with Similar Compounds

Uniqueness: 7-Amino-7-oxoheptanoic acid is unique due to the presence of both amino and keto functional groups on the same carbon chain. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a valuable intermediate in synthetic chemistry .

Properties

IUPAC Name

7-amino-7-oxoheptanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3/c8-6(9)4-2-1-3-5-7(10)11/h1-5H2,(H2,8,9)(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZGGBVDRZUZSSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCC(=O)N)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40558914
Record name 7-Amino-7-oxoheptanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40558914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6705-64-2
Record name 7-Amino-7-oxoheptanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40558914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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